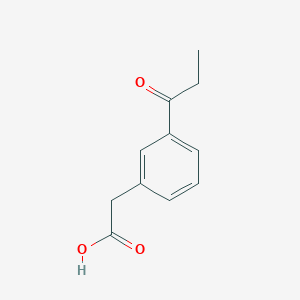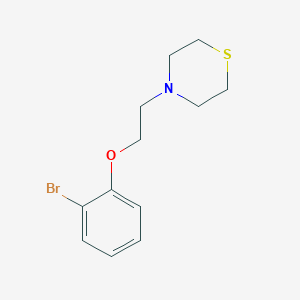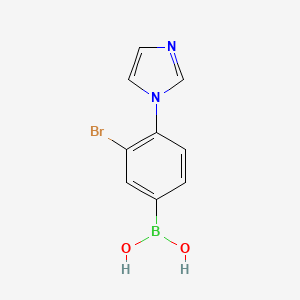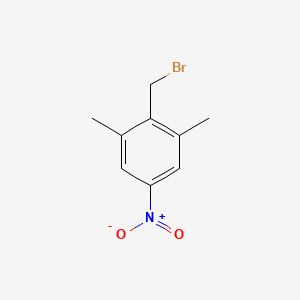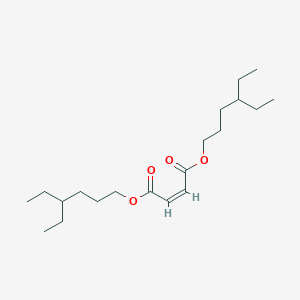
Bis(4-ethylhexyl) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-ethylhexyl) maleate is an organic compound that belongs to the class of maleate esters. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-ethylhexyl groups. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-ethylhexyl) maleate is typically synthesized through the esterification of maleic anhydride with 4-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, maleic anhydride and 4-ethylhexanol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-ethylhexyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the maleate ester into other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield maleic acid, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-ethylhexyl) maleate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is widely used in the manufacturing of adhesives, coatings, and sealants to improve their flexibility and durability.
Wirkmechanismus
The mechanism by which Bis(4-ethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic materials. The molecular targets and pathways involved include the ester groups of the compound interacting with the polymer matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Dibutyl maleate
- Diethyl maleate
- Dimethyl maleate
Uniqueness
Bis(4-ethylhexyl) maleate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other maleate esters. Its longer alkyl chains contribute to its effectiveness as a plasticizer, offering better flexibility and durability in plastic materials.
Eigenschaften
Molekularformel |
C20H36O4 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
bis(4-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |
InChI-Schlüssel |
IMVQWUPJOAETMH-YPKPFQOOSA-N |
Isomerische SMILES |
CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |
Kanonische SMILES |
CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



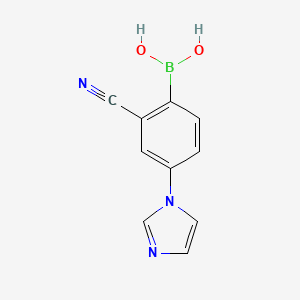
![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
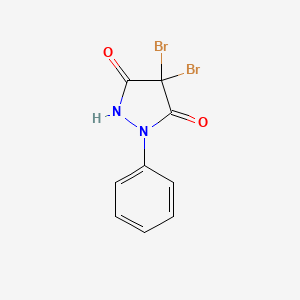
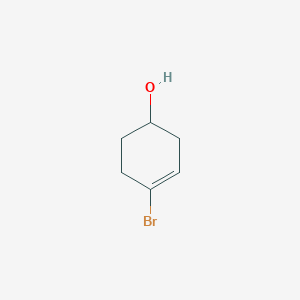
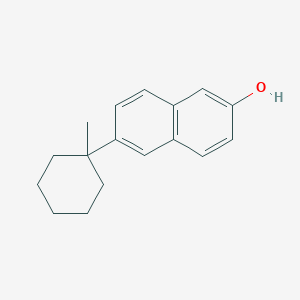

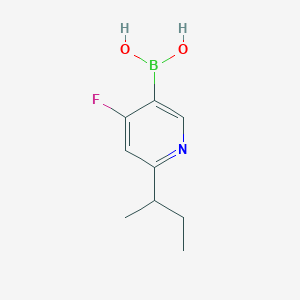
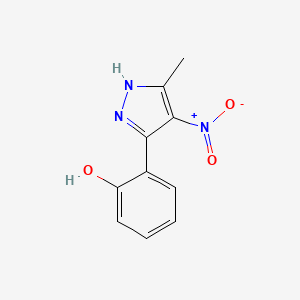
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
